molecular formula C19H20N2O4 B2655736 N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide CAS No. 606118-87-0

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

Cat. No. B2655736
CAS RN: 606118-87-0
M. Wt: 340.379
InChI Key: JCPBHMHSQANNGK-UHFFFAOYSA-N
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Description

“N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.2151 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one, which was obtained from the reaction of 4-hydroxy-benzaldehyde and acetophenone .


Molecular Structure Analysis

The structure of this compound was determined by IR, 1H-NMR, 13C-NMR and HR–MS spectroscopic data and further characterized by single-crystal X-ray diffraction . The asymmetric unit contains four molecules, each displaying an E-configuration of the C=C bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.2151 . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Allelochemicals in Agriculture

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, closely related to the chemical structure , exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds, isolated from plants like maize and rye, have potential agronomic utility for crop protection and soil health management. Synthesis and degradation studies of these compounds provide insights into their use in agricultural practices for managing pests and diseases while reducing reliance on synthetic pesticides (Macias et al., 2006).

Antimicrobial and Analgesic Agents

Research on novel synthetic pathways has led to the development of compounds with significant antimicrobial and analgesic activities. These findings suggest potential pharmaceutical applications, especially in developing new treatments for infections and pain management. The exploration of novel benzodifuranyl and 1,3,5-triazines, derived from visnaginone and khellinone, has shown promising results in inhibiting COX-2 selectively, offering insights into new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

The synthesis of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides has revealed compounds with anticonvulsant activity. This suggests potential therapeutic applications for epilepsy treatment. The exploration of these compounds in animal models highlights the importance of chemical innovation in addressing neurological disorders (Obniska et al., 2015).

Benzoxazinone Derivatives in Organic Synthesis

The synthesis and reactions of benzoxazinone derivatives, including those bearing a chalcone moiety, have been studied for their antibacterial properties. These studies contribute to the understanding of how structural modifications can influence biological activity and provide a foundation for designing more effective antibacterial agents. Such research underscores the role of synthetic chemistry in developing new compounds with potential applications in medicine and agriculture (Soliman et al., 2023).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-19(23)21(16-5-3-4-6-17(16)25-13)12-18(22)20-11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPBHMHSQANNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

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